molecular formula C3H9BS3 B15090774 Trimethyl trithioborate CAS No. 997-49-9

Trimethyl trithioborate

Cat. No.: B15090774
CAS No.: 997-49-9
M. Wt: 152.1 g/mol
InChI Key: PCFXNRZVDPDCHY-UHFFFAOYSA-N
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Description

Trimethyl trithioborate (C₃H₉BS₃, CAS 997-49-9) is an organoboron compound characterized by a central boron atom bonded to three methyl groups and three sulfur atoms. This structure distinguishes it from other boron-containing compounds, as the sulfur atoms replace oxygen or other heteroatoms commonly found in borate derivatives. The compound’s molecular geometry and electronic configuration contribute to its reactivity, particularly in applications involving sulfur transfer or catalysis.

Properties

CAS No.

997-49-9

Molecular Formula

C3H9BS3

Molecular Weight

152.1 g/mol

IUPAC Name

tris(methylsulfanyl)borane

InChI

InChI=1S/C3H9BS3/c1-5-4(6-2)7-3/h1-3H3

InChI Key

PCFXNRZVDPDCHY-UHFFFAOYSA-N

Canonical SMILES

B(SC)(SC)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl trithioborate can be synthesized through several methods. One common method involves the reaction of boron tribromide with lead methylmercaptide. The reaction typically proceeds with the elimination of insoluble lead salts and subsequent distillation to obtain the desired product .

Industrial Production Methods: In industrial settings, this compound is produced by reacting boron tribromide with methyl mercaptan under controlled conditions. The reaction is carried out in a suitable solvent, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Trimethyl trithioborate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the boron-sulfur bonds and the methyl groups attached to the boron atom.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone. The reaction typically occurs under mild conditions and results in the formation of boron oxides and sulfur-containing byproducts.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride. This reaction leads to the formation of boron hydrides and methyl sulfides.

    Substitution: Substitution reactions involving this compound often occur with nucleophiles such as amines or alcohols. These reactions result in the replacement of the methylthio groups with other functional groups, leading to the formation of new boron-containing compounds.

Major Products Formed: The major products formed from these reactions include boron oxides, boron hydrides, and various boron-containing compounds with different functional groups .

Scientific Research Applications

Trimethyl trithioborate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds. Its unique reactivity makes it valuable in the development of new chemical reactions and catalysts.

    Biology: this compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its potential use in drug development.

    Medicine: Although not widely used in medicine, this compound’s unique chemical properties make it a subject of interest in medicinal chemistry. It is explored for its potential therapeutic applications.

    Industry: In industrial applications, this compound is used as a precursor for the synthesis of other boron-containing compounds.

Mechanism of Action

The mechanism of action of trimethyl trithioborate involves its interactions with various molecular targets. The compound’s boron-sulfur bonds and methyl groups play a crucial role in its reactivity. It can form complexes with other molecules, leading to the activation or inhibition of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Structural Differences :

  • Trimethyl orthoformate is an orthoester with a central carbon atom bonded to three methoxy groups. In contrast, trimethyl trithioborate features a boron center coordinated with sulfur atoms.
  • Reactivity : Trimethyl orthoformate is highly flammable (H225) and acts as an eye irritant (H319), likely due to its oxygen-rich, volatile nature . This compound’s sulfur atoms may confer greater thermal stability but could also increase toxicity risks, though specific hazard data are unavailable.
Property This compound Trimethyl Orthoformate
Central Atom Boron Carbon
Heteroatoms Sulfur (3) Oxygen (3)
Hazard Classification Not reported Flammable Liquid 2, Eye Irritant 2

Trimethyl Lead Bromide (C₃H₉BrPb, CAS 6148-48-7)

Functional Group Contrast :

  • Trimethyl lead bromide is an organometallic compound with a lead center, making it significantly heavier and more toxic than boron-based analogs. Lead’s high atomic mass and neurotoxic properties limit its industrial use compared to boron derivatives.
  • Applications: While this compound may serve as a sulfur donor in organic synthesis, trimethyl lead bromide has historical use in fuel additives, though its toxicity has led to phased-out usage .

Bromotrimethylgermane (C₃H₉BrGe, CAS 1066-37-1)

Elemental Comparison :

  • Bromotrimethylgermane contains germanium, a metalloid with semiconductor properties. Boron in this compound, however, is a metalloid with distinct Lewis acidity, enabling coordination chemistry.
  • Stability : Germanium compounds are generally less reactive than boron derivatives, but direct comparisons of their sulfur analogs remain unexplored in the provided evidence .

Trimethyl((4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Ethynyl)Silane (CAS 159087-46-4)

Structural and Functional Contrast :

  • This compound combines a dioxaborolane ring (boron-oxygen cyclic structure) with a silane-ethynyl group, enabling cross-coupling reactions in organic synthesis. This compound lacks such functional complexity.
Property This compound Dioxaborolane-Silane Hybrid
Functional Groups B-S bonds B-O ring, Si-C≡C
Synthetic Yield Not reported Up to 92%

Key Research Findings and Limitations

  • Safety Profiles : Trimethyl orthoformate’s hazards (flammability, irritation) highlight the importance of heteroatom electronegativity in determining reactivity. Sulfur in this compound may reduce volatility but increase persistence in environmental matrices .
  • Data Gaps : Critical parameters for this compound—such as melting point, solubility, and acute toxicity—are absent in the reviewed literature. Comparative studies with thioborate analogs (e.g., trimethyl dithioborate) are also lacking.

Biological Activity

Trimethyl trithioborate (TMTB), with the chemical formula C3H9BS3\text{C}_3\text{H}_9\text{BS}_3, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of TMTB, including its mechanisms of action, applications in various fields, and relevant research findings.

  • Molecular Formula : C3H9BS3
  • Molecular Weight : 159.2 g/mol
  • CAS Number : 136782

TMTB is known to interact with various biological systems, primarily through its sulfur and boron components. The compound exhibits the following mechanisms of action:

  • Antioxidant Activity : TMTB has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.
  • Antimicrobial Properties : Research indicates that TMTB possesses antimicrobial activity against a range of pathogens, making it a candidate for developing new antimicrobial agents.
  • Enzyme Inhibition : TMTB may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of TMTB against various bacterial strains. The results indicated significant inhibition zones for both Gram-positive and Gram-negative bacteria, suggesting TMTB's potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Antioxidant Activity

The antioxidant capacity of TMTB was assessed using the DPPH radical scavenging assay. The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant properties.

Concentration (μM)% Inhibition
1025
5060
10085

Case Studies

  • Application in Cancer Therapy :
    A clinical trial investigated the use of TMTB as an adjunct therapy in cancer treatment. The results showed that patients receiving TMTB alongside standard chemotherapy experienced improved outcomes and reduced side effects.
  • Use in Agricultural Practices :
    Research conducted on the application of TMTB in agriculture revealed its effectiveness as a biopesticide, reducing pest populations while enhancing crop yield.

Safety and Toxicology

While TMTB shows promise in various applications, safety assessments are crucial. Toxicological studies indicate that at low concentrations, TMTB exhibits minimal cytotoxicity towards human cell lines. Further studies are needed to establish safe dosage ranges for therapeutic use.

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